5-Bromo-1,3-difluoro-2-(pentyloxy)benzene is an organic compound characterized by a benzene ring substituted with bromine, two fluorine atoms, and a pentyloxy group. Its molecular formula is and it has a molar mass of approximately 265.12 g/mol. The presence of both electron-withdrawing fluorine atoms and the larger pentyloxy group significantly influences its chemical properties, making it a valuable compound in organic synthesis and medicinal chemistry.
5-Bromo-1,3-difluoro-2-(pentyloxy)benzene primarily undergoes:
The reactions typically yield substituted benzene derivatives or oxidized products such as phenols or quinones.
While specific biological activity data for 5-Bromo-1,3-difluoro-2-(pentyloxy)benzene is limited, compounds with similar structures often exhibit significant biological properties. The unique combination of substituents may influence its reactivity with biological targets, potentially leading to applications in pharmaceuticals or agrochemicals.
The synthesis of 5-Bromo-1,3-difluoro-2-(pentyloxy)benzene often involves:
Industrial production may employ continuous flow reactors to enhance yield and purity through advanced purification techniques such as recrystallization and chromatography .
5-Bromo-1,3-difluoro-2-(pentyloxy)benzene serves as an intermediate in the synthesis of more complex organic molecules. Its unique electronic properties make it useful in:
Interaction studies are crucial for understanding how 5-Bromo-1,3-difluoro-2-(pentyloxy)benzene behaves in biological systems. Its interactions may involve:
Further research is needed to elucidate its specific interactions and mechanisms of action within biological systems.
Several compounds share structural similarities with 5-Bromo-1,3-difluoro-2-(pentyloxy)benzene. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Bromo-2,2-difluoro-1,3-benzodioxole | Contains a dioxole structure instead of a pentyloxy group | Different functional groups affecting reactivity |
| 5-Bromo-1,2-difluoro-3-(pentyloxy)benzene | Variation in substitution pattern on the benzene ring | Alters electronic properties and reactivity |
| 5-Bromo-1,3-dichloro-2-fluorobenzene | Chlorine atoms instead of fluorine | Changes in reactivity due to different halogens |
| 5-Bromo-1-(2,2-difluoroethoxy)-2-nitrobenzene | Nitrogen-containing group adds complexity | Potentially different biological activity |
The uniqueness of 5-Bromo-1,3-difluoro-2-(pentyloxy)benzene lies in its specific substitution pattern that enhances its reactivity in nucleophilic substitution reactions. The combination of bromine and fluorine atoms contributes to its distinct electronic properties, making it a valuable intermediate for various synthetic applications .
The incorporation of fluorine and bromine into aromatic systems induces profound electronic effects. Fluorine’s high electronegativity (3.98 Pauling scale) withdraws electron density via inductive effects, polarizing the benzene ring and activating specific positions for electrophilic substitution. Bromine, while also electronegative (2.96), exerts a contrasting resonance-donating effect, creating regions of varied reactivity. In 5-bromo-1,3-difluoro-2-(pentyloxy)benzene, this combination results in a meta-directing fluorine pair and an ortho/para-directing bromine, enabling precise regioselectivity in further functionalization.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₃BrF₂O | |
| Molecular Weight | 279.12 g/mol | |
| SMILES | CCCCCCOC1=C(C=C(C=C1F)Br)F | |
| InChIKey | VCLQIAVYTUSUGY-UHFFFAOYSA-N | |
| LogP (Partition Coeff.) | 3.82 (Predicted) |
The pentyloxy chain introduces steric bulk, shielding the benzene core from undesired interactions while enhancing solubility in nonpolar media. This balance is critical for applications requiring controlled reactivity, such as ligand design in catalysis.
Aromatic fluorination strategies often prioritize selectivity to avoid polyhalogenation. The patent CN1944361A demonstrates this challenge in synthesizing 2,4-difluoro bromobenzene, where solvent-free bromination of m-difluorobenzene minimizes polybrominated byproducts. Similarly, 5-bromo-1,3-difluoro-2-(pentyloxy)benzene’s synthesis likely employs directed ortho-metalation or Ullmann coupling to achieve regiocontrol, though specific protocols remain proprietary.
The systematic naming of 5-bromo-1,3-difluoro-2-(pentyloxy)benzene follows IUPAC guidelines for substituted benzene derivatives. The parent structure is a benzene ring substituted with bromine at position 5, fluorine atoms at positions 1 and 3, and a pentyloxy group (-O-C₅H₁₁) at position 2. The IUPAC name is 5-bromo-1,3-difluoro-2-pentoxybenzene [1]. The stereochemical configuration is not applicable here, as the substituents are arranged in a planar aromatic system without chiral centers.
The molecular formula is C₁₁H₁₃BrF₂O, with a calculated molecular weight of 279.12 g/mol [1]. The SMILES notation (CCCCCOC1=C(C=C(C=C1F)Br)F) and InChI key (VCLQIAVYTUSUGY-UHFFFAOYSA-N) provide unambiguous representations of the connectivity and spatial arrangement [1]. The pentyloxy chain adopts a flexible conformation, while the halogen substituents (Br, F) maintain fixed positions due to the aromatic ring’s rigidity.
X-ray crystallographic data for this compound are not publicly available in the literature or structural databases as of May 2025 [1] [4]. The absence of crystallographic studies limits insights into bond lengths, angles, and intermolecular interactions. However, analogous bromo-fluoro aromatic compounds exhibit typical C-Br bond lengths of 1.89–1.91 Å and C-F bonds of 1.35–1.38 Å, which are consistent with sp²-hybridized carbon atoms [4].
¹H NMR (400 MHz, CDCl₃):
¹³C NMR (100 MHz, CDCl₃):
¹⁹F NMR (376 MHz, CDCl₃):
Electron ionization (EI) mass spectrometry reveals a molecular ion peak at m/z 279 ([M]⁺), consistent with the molecular weight [1] [7]. Key fragmentation pathways include:
Fourier-transform infrared (FTIR) spectroscopy identifies characteristic vibrational modes:
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C-F stretch (asymmetric) | 1,180 | Strong |
| C-F stretch (symmetric) | 1,090 | Medium |
| C-Br stretch | 580 | Weak |
| C-O-C stretch | 1,120 | Strong |
Data derived from analogous fluorinated aryl ethers [4] [6].
The synthesis of 5-Bromo-1,3-difluoro-2-(pentyloxy)benzene represents a complex challenge in organic chemistry due to the presence of multiple halogen substituents and the alkoxy group. This article examines four primary synthetic approaches that have been developed and optimized for the preparation of this polyhalogenated aromatic compound.
Palladium-catalyzed reactions have emerged as powerful tools for the synthesis of complex halogenated aromatic compounds [1]. The versatility of palladium complexes in facilitating various transformations makes them particularly suitable for the controlled introduction and manipulation of halogen substituents in aromatic systems.
Mechanistic Considerations
The palladium-catalyzed approach to 5-Bromo-1,3-difluoro-2-(pentyloxy)benzene synthesis typically involves oxidative addition of the aryl halide to palladium(0), followed by transmetalation and reductive elimination steps [2]. The sequence begins with the formation of an active palladium(0) species, which undergoes oxidative addition with the brominated precursor. The retention of configuration during reductive elimination ensures stereochemical control [2].
Catalyst Systems and Optimization
Several palladium catalyst systems have demonstrated effectiveness in halogenated aromatic synthesis. The combination of palladium acetate with triphenylphosphine (Pd(OAc)₂/PPh₃) operates effectively at 100°C in ethanol-toluene solvent systems, providing high yields for carbon-oxygen coupling reactions [1]. For carbonylation reactions involving halogenated aromatics, the PdCl₂/Ph₃P system at 150°C in ethanol-benzene mixtures has shown yields ranging from 60-84% [3].
The development of halogen-bridged methylnaphthyl palladium dimers has revolutionized the field by enabling reactions at room temperature with near-quantitative yields [4]. These catalysts function as versatile precursors that can be activated in situ with phosphine or carbene ligands, making them particularly suitable for challenging transformations involving polyhalogenated substrates.
Reaction Conditions and Yields
| Reaction Type | Catalyst System | Temperature (°C) | Solvent System | Yield (%) |
|---|---|---|---|---|
| Palladium-catalyzed C-O coupling | Pd(OAc)₂/PPh₃ | 100 | EtOH/Toluene | High |
| Palladium-catalyzed carbonylation | PdCl₂/Ph₃P | 150 | EtOH/Benzene | 60-84 |
| Methylnaphthyl Pd dimer catalysis | MeNAP-Pd halogen-bridged dimers | Room temperature | Variable | Near-quantitative |
Nucleophilic aromatic substitution provides an alternative pathway for the synthesis of halogenated aromatic compounds, particularly when electrophilic approaches are not feasible [5]. This methodology is especially relevant for the introduction of alkoxy groups in electron-deficient aromatic systems.
Mechanistic Pathways
The nucleophilic aromatic substitution of halogenated aromatics proceeds through two primary mechanisms. For chlorinated and brominated aromatics, the preferred pathway involves nucleophilic addition ortho to the carbon-halogen bond through an anionic intermediate [5]. In contrast, fluorinated aromatics typically undergo concerted substitution mechanisms [6].
The addition-elimination mechanism begins with the nucleophilic attack on the aromatic ring, forming a negatively charged intermediate stabilized by electron-withdrawing groups. The subsequent elimination of the leaving group restores aromaticity and yields the substituted product [7].
Substrate Selectivity and Optimization
The success of nucleophilic aromatic substitution depends significantly on the electronic nature of the substrate. Electron-withdrawing groups such as nitro, cyano, or carbonyl groups activate the aromatic ring toward nucleophilic attack [7]. The presence of multiple halogens, as in 5-Bromo-1,3-difluoro-2-(pentyloxy)benzene, provides additional activation through their electron-withdrawing effects.
For the specific case of introducing pentyloxy groups, the alkoxide nucleophile must be carefully prepared and handled under anhydrous conditions to prevent competing reactions [8]. The use of strong bases such as sodium hydride or potassium tert-butoxide is essential for generating the reactive alkoxide species .
Optimization Parameters
| Substitution Type | Mechanism | Preferred Substrates | Conditions |
|---|---|---|---|
| Hydride nucleophile | Addition-elimination via anionic intermediate | Chlorinated and brominated aromatics | Aqueous phase |
| Hydroxide anion | Nucleophilic addition ortho to C-halogen | Halogenated aromatics | Basic conditions |
| Fluoride substitution | Concerted substitution | Fluorinated aromatics | Various fluorinating agents |
Microwave-assisted organic synthesis has revolutionized the preparation of complex molecules by dramatically reducing reaction times while often improving yields and selectivity [10]. The application of microwave heating to the synthesis of halogenated aromatics offers several advantages over conventional heating methods.
Mechanistic Advantages
Microwave heating provides rapid and uniform heating of reaction mixtures, leading to enhanced reaction rates and reduced side reactions [10]. The dielectric heating mechanism ensures that the reaction mixture is heated directly, rather than through conduction from external heat sources. This results in more precise temperature control and reduced thermal degradation of sensitive intermediates.
For the synthesis of fluorinated aromatics, microwave-assisted benzyne fluorination has demonstrated remarkable efficiency, reducing reaction times to approximately 10 seconds while increasing yields by up to 51% [11]. The rapid heating minimizes the time available for competing side reactions and thermal decomposition.
Applications in Halogenated Aromatic Synthesis
Microwave-assisted solid-phase synthesis has proven particularly valuable for the preparation of halogenated aromatic libraries [10]. The combination of solid support with microwave heating allows for the rapid screening of reaction conditions and the efficient synthesis of diverse structural analogs.
The technique has been successfully applied to various transformations relevant to 5-Bromo-1,3-difluoro-2-(pentyloxy)benzene synthesis, including halogenation reactions, coupling reactions, and functional group transformations. The enhanced reaction rates permit the completion of multi-step syntheses in significantly reduced timeframes.
Performance Metrics
| Application | Time Reduction | Temperature Control | Advantages |
|---|---|---|---|
| Solid-phase synthesis | Minutes vs hours/days | Rapid elevated heating | Higher purity, less degradation |
| Benzyne fluorination | ~10 seconds | Microflow conditions | Increased yields up to 51% |
| Coupling reactions | Substantial | Precise control | Better selectivity |
The purification of halogenated aromatic compounds requires specialized techniques due to their unique physical and chemical properties [12]. The presence of multiple halogens and the alkoxy substituent in 5-Bromo-1,3-difluoro-2-(pentyloxy)benzene necessitates careful selection of purification methods to achieve the required purity levels.
Chromatographic Purification Methods
Column chromatography remains the most widely used purification technique for halogenated aromatics [13]. The separation of 5-Bromo-1,3-difluoro-2-(pentyloxy)benzene from reaction mixtures typically employs silica gel as the stationary phase with hexane-ethyl acetate gradient elution systems. A typical purification procedure uses 5% ethyl acetate in hexane as the mobile phase, achieving yields of 95.8% [13].
High-performance liquid chromatography (HPLC) offers superior resolution for the separation of closely related halogenated regioisomers [14]. The use of specialized stationary phases, including C18 and pentafluorophenyl (PFP) columns with acetonitrile-water-trifluoroacetic acid mobile phases, provides excellent selectivity for halogenated aromatic compounds [15].
Crystallization Strategies
Crystallization represents an effective purification method for solid halogenated aromatics, taking advantage of temperature-dependent solubility differences [16]. The process involves dissolving the crude product in a minimum amount of hot solvent, followed by controlled cooling to promote crystal formation. The selection of appropriate solvents is critical, requiring compounds to be highly soluble at elevated temperatures but only slightly soluble at room temperature [16].
For compounds similar to 5-Bromo-1,3-difluoro-2-(pentyloxy)benzene, solvent systems such as benzene, toluene, or chlorinated solvents often provide optimal crystallization conditions. The process typically achieves yields of 65% or higher for the pure compound [16].
Specialized Purification Techniques
Gas chromatography serves as both an analytical and preparative tool for volatile halogenated aromatics [15]. The development of specialized stationary phases with high selectivity toward halogenated aromatic regioisomers has enabled the efficient separation of complex mixtures. This technique is particularly valuable for quality control and the separation of closely related structural isomers.
Solvent extraction methods provide an additional purification option, particularly for the removal of inorganic impurities and unreacted starting materials [12]. The differential solubility of halogenated aromatics in organic versus aqueous phases allows for effective purification through liquid-liquid extraction protocols.
| Purification Method | Stationary Phase/Conditions | Selectivity | Typical Yield Recovery |
|---|---|---|---|
| Column chromatography | Silica gel, 5% EtOAc in hexane | Good for similar polarities | 95.8% |
| Crystallization | Hot solvent, gradual cooling | Temperature-dependent solubility | 65% |
| HPLC separation | C18, PFP columns with ACN/water/TFA | Excellent for regioisomers | Variable |
| Gas chromatography | Specialized stationary phases | High for halogenated aromatics | High |